molecular formula C12H15FN4O2 B2801082 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one CAS No. 2309541-06-6

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one

Cat. No.: B2801082
CAS No.: 2309541-06-6
M. Wt: 266.276
InChI Key: ADLXRNYZPHPLRI-UHFFFAOYSA-N
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Description

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one (CAS 2309541-06-6) is a sophisticated heterocyclic compound supplied for advanced pharmacological and oncology research. With a molecular formula of C12H15FN4O2 and a molecular weight of 266.27 g/mol , this molecule features a unique fused ring system comprising a decahydropyrido[4,3-e][1,4]oxazepin-2-one scaffold linked to a 5-fluoropyrimidine group. This specific structural motif is of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors . The incorporation of the 5-fluoropyrimidine moiety is a strategic feature seen in various anticancer agents, as this heterocycle can mimic natural nucleotides and interfere with critical cellular processes in cancer cells . The compound's calculated properties include a topological polar surface area of 67.4 Ų and an XLogP3 value of 0.2, indicating favorable characteristics for drug discovery endeavors . Research applications for this compound are primarily focused on its potential as a key intermediate or target molecule in the synthesis and development of new therapeutic agents, especially in oncology. Pyridine and pyrimidine-based derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2), and have shown significant promise as dual VEGFR-2/HER-2 inhibitors . Such dual-targeting agents are highly valuable in cancer therapy for their potential to enhance antitumor activity and overcome drug resistance . Furthermore, related compounds in this structural class have been investigated for their antimycobacterial properties, suggesting potential broader applications in infectious disease research . This product is provided with a minimum purity of 90% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-(5-fluoropyrimidin-2-yl)-5,5a,6,8,9,9a-hexahydro-1H-pyrido[4,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O2/c13-9-3-14-12(15-4-9)17-2-1-10-8(5-17)6-19-7-11(18)16-10/h3-4,8,10H,1-2,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXRNYZPHPLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1NC(=O)COC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-fluoropyrimidine with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired oxazepinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s decahydropyrido-oxazepinone core distinguishes it from other heterocyclic systems:

  • Thiazolo[4,5-d]pyrimidine derivatives (): Feature a sulfur-containing thiazole ring fused to pyrimidine. These compounds exhibit planar aromatic cores, contrasting with the saturated bicyclic system of the target compound. The reduced saturation in decahydropyrido-oxazepinone may enhance conformational flexibility .
  • Benzo[b][1,4]oxazin-3(4H)-one derivatives (): Contain a benzoxazinone scaffold, which is less saturated than the target compound’s core.
  • Imidazo[1,2-c]thieno-triazines (): Incorporate a thieno-triazine system with an imidazole ring. These structures are more electron-deficient compared to the target compound’s oxazepinone core, which may influence binding interactions .

Substituent Effects

The 5-fluoropyrimidin-2-yl group in the target compound contrasts with substituents in analogs:

  • Phenyl groups (): Electron-rich aromatic substituents in thiazolo-pyrimidines and imidazo-triazines enhance π-π stacking but lack the electronegativity of fluorine. The fluorine atom in the target compound may improve metabolic stability and membrane permeability .
  • Methanesulfonyl and methoxy groups (): Sulfonyl and alkoxy substituents in spirocyclic pyrrolo-triazolo-pyridines introduce steric bulk and polar character, differing from the compact, planar fluoropyrimidine group .

Analytical Characterization

  • Spectroscopic methods : ¹H NMR and IR () are standard for verifying substituent integration and functional groups. For the target compound, ¹³C NMR and ¹⁹F NMR would be essential to confirm fluoropyrimidine incorporation .
  • LC/MS (): Critical for confirming molecular weight and purity in complex heterocycles, especially those with fluorine atoms .

Data Tables

Table 2: Key Reagents and Conditions

Compound Class Reagents/Catalysts Solvent Temperature/Time Yield (if reported)
Thiazolo-pyrimidine (1) Glacial acetic acid, DMF DMF Microwave, 10–15 min Not specified
Benzo-oxazinone (2) Cs₂CO₃, Dry DMF DMF Room temperature "Better yields"
Spirocyclic derivatives (5) HATU, TEA, DIEA DCM/DMF 75°C, 90 min Not specified

Q & A

Q. Table 1. SAR of Key Analogues

Substituent ModificationBiological Activity (IC₅₀)Key Finding
5-Fluoropyrimidine → Chloropyrimidine2.5 µM → 15 µMFluorine enhances target affinity
Decahydropyrido core saturation10 nM → 500 nMSaturation improves metabolic stability

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